2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxole moiety fused with a 1,2,4-oxadiazole ring, a pyrrole group, and a 3-methoxyphenethyl substituent. The benzodioxole and oxadiazole rings are known for their electron-withdrawing properties and metabolic stability, which are critical in medicinal chemistry for enhancing bioavailability and target binding .
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[1-(3-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-15(16-5-3-6-18(11-16)30-2)25-22(29)13-28-10-4-7-19(28)24-26-23(27-33-24)17-8-9-20-21(12-17)32-14-31-20/h3-12,15H,13-14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOGTSJAWBPKEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural differences and reported bioactivities of analogous compounds:
Key Observations:
Substituent Effects :
- The benzodioxole-oxadiazole-pyrrole core is conserved in analogs , but substituents on the acetamide nitrogen (e.g., dimethoxyphenyl vs. methoxyphenethyl) modulate solubility and target specificity.
- Replacement of benzodioxole with benzisothiazole (as in ) introduces sulfur-based electrophilicity, enhancing antimicrobial potency.
Bioactivity Trends :
- Compounds with electron-deficient heterocycles (e.g., oxadiazole, benzisothiazole) exhibit stronger antimicrobial activity due to membrane disruption or enzyme inhibition .
- Polar substituents (e.g., methoxy groups) improve water solubility but may reduce blood-brain barrier penetration .
Synthetic Pathways :
- The target compound likely follows a multi-step synthesis involving:
Cyclocondensation of benzodioxole-5-carboxylic acid with hydroxylamine to form the oxadiazole ring.
Coupling with pyrrole via nucleophilic substitution.
Acetamide formation via reaction with 1-(3-methoxyphenyl)ethylamine .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
